Cas no 54649-03-5 (4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione)
54649-03-5 structure
Product Name:4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
Numero CAS:54649-03-5
MF:C18H15ClN4S
MW:354.856500864029
CID:1590157
PubChem ID:3041670
Update Time:2025-04-21
4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
- BRN 4546817
- 2,4-Dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione
- CTK5A2071
- AC1MIBOX
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-
- 3-mercapto-4-p-chlorophenyl-5-<
- 3-(2-methylindolyl)methyl>
- -1,2,4-triazole
- AG-F-90332
- LS-156187
- BRN 4546817; 2,4-Dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione; CTK5A2071; AC1MIBOX; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-; 3-mercapto-4-p-chlorophenyl-5-< 3-(2-methylindolyl)methyl> -1,2,4-triazole; AG-F-90332; LS-156187;
- DTXSID80203097
- 54649-03-5
-
- Inchi: 1S/C18H15ClN4S/c1-11-15(14-4-2-3-5-16(14)20-11)10-17-21-22-18(24)23(17)13-8-6-12(19)7-9-13/h2-9,20H,10H2,1H3,(H,22,24)
- Chiave InChI: XOHFMCKIJZUIMV-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)N1C(NN=C1CC1=C(C)NC2C=CC=CC1=2)=S
Proprietà calcolate
- Massa esatta: 354.07085
- Massa monoisotopica: 354.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 517
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 75.5Ų
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 548.8°C at 760 mmHg
- Punto di infiammabilità: 285.7°C
- Indice di rifrazione: 1.732
- PSA: 43.42
4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Letteratura correlata
-
Suneel Gangada,Naresh Duvva,Raghu Chitta Phys. Chem. Chem. Phys., 2018,20, 21352-21367
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
54649-03-5 (4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso